5-Bromo-2-isobutoxy-N-methylnicotinamide
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Overview
Description
5-Bromo-2-isobutoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxy-N-methylnicotinamide typically involves the bromination of 2-isobutoxy-N-methylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutoxy-N-methylnicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized species .
Scientific Research Applications
5-Bromo-2-isobutoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methylnicotinamide
- 2-Isobutoxy-N-methylnicotinamide
- 5-Bromo-2-methoxynicotinamide
Uniqueness
5-Bromo-2-isobutoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isobutoxy group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-N-methyl-2-(2-methylpropoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-16-11-9(10(15)13-3)4-8(12)5-14-11/h4-5,7H,6H2,1-3H3,(H,13,15) |
InChI Key |
CQVHZOOHKYHYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)C(=O)NC |
Origin of Product |
United States |
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